![molecular formula C29H29F3N2O4 B10920318 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10920318.png)
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl, ethyl, and trifluoromethylbenzyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include Grignard reagents, bromides, and various catalysts. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and various solvents. .
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to engage in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole stands out due to its unique combination of substituents. Similar compounds include:
3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: Known for their high electronegativity and steric hindrance, these compounds are used in lithium-sulfur batteries.
3,5-bis(trifluoromethyl)benzyl mercaptan: Utilized as a reagent in organic synthesis and a probe in fluorescence-based assays
Properties
Molecular Formula |
C29H29F3N2O4 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C29H29F3N2O4/c1-6-22-27(19-10-12-23(35-2)25(15-19)37-4)33-34(17-18-8-7-9-21(14-18)29(30,31)32)28(22)20-11-13-24(36-3)26(16-20)38-5/h7-16H,6,17H2,1-5H3 |
InChI Key |
VHJNNGUHSCPZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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